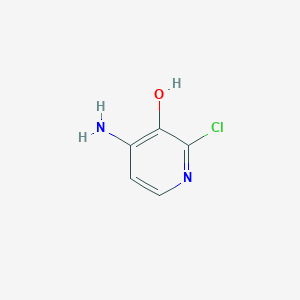

4-Amino-2-chloropyridin-3-OL

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCSGFKTKREJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857274 | |

| Record name | 4-Amino-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227508-94-2 | |

| Record name | 4-Amino-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies and Mechanistic Elucidation Pertaining to 4 Amino 2 Chloropyridin 3 Ol

Foundational Synthetic Routes to 4-Amino-2-chloropyridin-3-OL

The architecture of this compound allows for several retrosynthetic disconnections, leading to a few logical foundational synthetic routes. These approaches typically involve the sequential introduction of the chloro, amino, and hydroxyl functional groups onto the pyridine (B92270) core.

Halogenation of Hydroxypyridines

A direct approach to substituted pyridines involves the selective halogenation of functionalized precursors. The synthesis of 2-chloro-3-hydroxypyridine, for instance, has been achieved by reacting 3-hydroxypyridine (B118123) with reagents like hydrochloric acid and hydrogen peroxide or sodium hypochlorite (B82951) in an aqueous medium. googleapis.com This demonstrates the feasibility of direct chlorination on a hydroxypyridine ring.

For the synthesis of this compound, a plausible pathway would commence with a suitably substituted hydroxypyridine, such as 4-amino-3-hydroxypyridine. Direct chlorination of this substrate would be challenging due to the activating nature of both the amino and hydroxyl groups, which could lead to multiple halogenations and side products. Therefore, a protecting group strategy would likely be necessary to control the regioselectivity of the chlorination step.

Plausible Halogenation Route:

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Protection of Amino Group | Acetic anhydride (B1165640) or other suitable protecting agent | 4-Amino-3-hydroxypyridine | 4-Acetamido-3-hydroxypyridine |

| 2 | Chlorination | N-Chlorosuccinimide (NCS) or other mild chlorinating agent | 4-Acetamido-3-hydroxypyridine | 4-Acetamido-2-chloro-3-hydroxypyridine |

| 3 | Deprotection | Acid or base hydrolysis | 4-Acetamido-2-chloro-3-hydroxypyridine | This compound |

Reduction-Based Approaches from Nitropyridine Precursors

The reduction of a nitro group to an amine is a robust and widely used transformation in organic synthesis. This strategy is highly applicable for the synthesis of this compound, contingent on the availability of the corresponding nitropyridine precursor, 2-chloro-3-hydroxy-4-nitropyridine. The synthesis of related nitropyridine derivatives, such as 2-chloro-3-nitropyridin-4-ol, has been documented, suggesting that the required precursor is synthetically accessible. google.com

The synthesis of the nitro precursor could start from 2-chloro-3-hydroxypyridine, which would undergo nitration. The directing effects of the hydroxyl and chloro groups would influence the position of the incoming nitro group. Once the 2-chloro-3-hydroxy-4-nitropyridine intermediate is obtained, it can be reduced to the target amine. A variety of reducing agents are effective for the reduction of aromatic nitro groups. commonorganicchemistry.comwikipedia.org

Commonly Used Reducing Agents for Nitroarenes:

| Reducing Agent | Conditions | Advantages |

| H₂, Pd/C | Catalytic hydrogenation | Clean reaction, high yield |

| H₂, Raney Nickel | Catalytic hydrogenation | Useful when dehalogenation is a concern |

| Fe, Acid (e.g., AcOH) | Metal in acidic media | Mild, tolerates other reducible groups |

| SnCl₂, Acid | Metal salt in acidic media | Mild, good for sensitive substrates |

| Zn, Acid (e.g., AcOH) | Metal in acidic media | Mild, tolerates other reducible groups |

Amination and Functionalization Techniques

A third major strategy involves the introduction of the amino group via nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyridine precursor. A logical precursor for this route would be 2,4-dichloro-3-hydroxypyridine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for regioselective amination. The C4 position in dichloropyridines is generally more activated towards nucleophilic attack than the C2 position, especially when there is an electron-donating group like a hydroxyl at C3. researchgate.net

This approach would involve the reaction of 2,4-dichloro-3-hydroxypyridine with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, or a protected amine followed by deprotection. The reaction conditions can often be tuned to favor the substitution at the desired position. Microwave-assisted SNAr reactions have also been shown to be highly efficient for the amination of halopyridines. sci-hub.se

Plausible Amination Route:

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Synthesis of Dichloro Precursor | Chlorination of 3-hydroxypyridine-4-one or related compound | 3-Hydroxypyridine-4-one | 2,4-Dichloro-3-hydroxypyridine |

| 2 | Regioselective Amination | NH₃ (aq. or gas), heat, or Pd-catalyzed amination | 2,4-Dichloro-3-hydroxypyridine | This compound |

Investigation of Reaction Mechanisms in the Synthesis of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The key mechanisms involved in the synthesis of this compound are nucleophilic aromatic substitution and electron transfer in reduction reactions.

Detailed Analysis of Nucleophilic Substitution Pathways on the Pyridine Ring

The introduction of the amino group via amination of 2,4-dichloro-3-hydroxypyridine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Unlike nucleophilic substitutions at saturated carbons (SN1 and SN2), SNAr reactions on aromatic rings typically follow an addition-elimination pathway. wikipedia.org

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the presence of electron-withdrawing halogen substituents. The reaction is initiated by the attack of a nucleophile (e.g., ammonia) on one of the carbon atoms bearing a chlorine atom. This attack is favored at the C2 and C4 positions because the negative charge in the resulting intermediate can be delocalized onto the ring nitrogen atom, which is a stabilizing feature. stackexchange.comchemistry-online.com

The attack of the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. firsthope.co.in For the amination of 2,4-dichloro-3-hydroxypyridine, attack at the C4 position is generally favored. The resonance structures of the Meisenheimer complex for C4 attack show that the negative charge is delocalized over the ortho- and para-positions relative to the point of attack, including the electronegative nitrogen atom.

In the final step of the mechanism, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the aminated product. The rate-determining step is typically the initial attack of the nucleophile and the formation of the high-energy Meisenheimer complex. stackexchange.com The rate of reaction can be influenced by the nature of the leaving group, the nucleophile, and the solvent. sci-hub.se

Electron Transfer Mechanisms in Reduction Reactions

The reduction of the nitro group in 2-chloro-3-hydroxy-4-nitropyridine to an amine involves the transfer of electrons and protons to the nitro group. The precise mechanism can vary depending on the reducing agent and reaction conditions.

In catalytic hydrogenation (e.g., with H₂/Raney Nickel), the reaction occurs on the surface of the metal catalyst. The process is generally believed to follow the Haber-Lukashevich pathway, which involves a stepwise reduction. orientjchem.org The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). These intermediates are typically not isolated as they are rapidly converted to the final product under the reaction conditions.

General Steps in Nitro Group Reduction:

Initial Electron Transfer: The nitro group accepts an electron to form a radical anion.

Protonation and Further Reduction: A series of protonation and electron transfer steps lead to the formation of the nitroso and hydroxylamine intermediates.

Final Reduction: The hydroxylamine intermediate is further reduced to the final amine product.

The efficiency and selectivity of these reduction methods are critical for the successful synthesis of this compound from its nitropyridine precursor.

Formation Dynamics of Pyridine N-Oxide Intermediates

Information regarding the specific conditions, kinetics, and mechanistic pathways for the formation of pyridine N-oxide intermediates in the synthesis of this compound is not available in the reviewed literature.

Methodological Advancements in Synthetic Optimization for this compound

There is a lack of published research detailing methodological advancements, including reaction condition optimization, catalyst development, or yield improvements specifically for the synthesis of this compound. Consequently, no data tables or detailed research findings can be provided for this section.

Chemical Reactivity and Advanced Derivatization of 4 Amino 2 Chloropyridin 3 Ol

Comprehensive Analysis of Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic significantly influences its reactivity. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are particularly electron-poor and thus activated towards nucleophilic attack.

The chlorine atom at the C2 position of 4-Amino-2-chloropyridin-3-ol is susceptible to nucleophilic aromatic substitution (SNAr). The rate and feasibility of this substitution are profoundly influenced by the electronic properties of the other substituents on the ring—the amino and hydroxyl groups—as well as the inherent electron-withdrawing nature of the pyridine nitrogen.

The reactivity of 2-chloropyridines is significantly affected by the electronic nature and position of other substituents. nih.gov Generally, strong electron-withdrawing groups on the pyridine ring enhance the rate of nucleophilic substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. researchgate.net In the case of this compound, the situation is nuanced. The amino group at C4 and the hydroxyl group at C3 are electron-donating through resonance, which would typically deactivate the ring towards nucleophilic attack. However, their inductive effects are electron-withdrawing. The overriding factor is the powerful electron-withdrawing effect of the ring nitrogen atom, which strongly activates the C2 position for substitution.

| Substituent at C4/C5 | Electronic Effect | Relative Reactivity |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | High |

| -CN | Electron-Withdrawing | Moderate-High |

| -H | Neutral | Baseline |

| -NH₂ | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Complex/Context-Dependent |

| -OH | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Complex/Context-Dependent |

The amino and hydroxyl groups of this compound are themselves reactive functional groups that can participate in a wide array of chemical transformations. britannica.comslideshare.net These reactions provide additional pathways for derivatization, often in a manner that can be controlled selectively.

The primary amino group at the C4 position can undergo reactions typical of aromatic amines. libretexts.org These include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This can also serve as a method to protect the amino group.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Treatment with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

The hydroxyl group at the C3 position behaves as a typical phenol, allowing for transformations such as:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation (Esterification): Reaction with acid chlorides or anhydrides to form esters. slideshare.net

Silylation: Protection of the hydroxyl group by converting it into a silyl (B83357) ether, which can be useful to prevent unwanted side reactions during subsequent synthetic steps. nih.gov

The ability to selectively functionalize either the amino or hydroxyl group, often through the use of protecting groups, is a key strategy in the multi-step synthesis of complex molecules derived from this scaffold. nih.gov

Synthesis and Characterization of Schiff Bases Derived from this compound Analogues

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net The amino group of this compound analogues, such as 4-aminoantipyrine, serves as a suitable precursor for the synthesis of a diverse range of Schiff bases. researchgate.netnih.gov

The synthesis typically involves refluxing an equimolar mixture of the aminopyridine analogue and a selected carbonyl compound in a solvent like ethanol. nih.gov The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. researchgate.net

Characterization of these derivatives is performed using a suite of spectroscopic techniques:

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group. ekb.eg

¹H-NMR Spectroscopy: The proton of the azomethine group typically appears as a singlet in the downfield region of the spectrum. nih.gov

¹³C-NMR Spectroscopy: The carbon atom of the azomethine group gives a characteristic signal. ekb.eg

Mass Spectrometry: Provides the molecular weight of the synthesized Schiff base, confirming its identity. ekb.eg

| Aldehyde Reactant | Resulting Schiff Base | Key Characterization Data (¹H-NMR, δ ppm) |

|---|---|---|

| Ferrocenecarboxaldehyde | 4-((Ferrocenylmethylene)amino)-... | Azomethine proton signal observed nih.gov |

| Salicylaldehyde | 4-((2-Hydroxybenzylidene)amino)-... | Azomethine proton signal observed nih.gov |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-... | Azomethine proton signal observed ekb.eg |

| Benzil | N/A (forms a bidentate ligand) | Complex formation confirmed by IR and NMR researchgate.net |

Exploration of Cyclization and Heterocyclic Ring Annulation Strategies

The multiple reactive sites on the this compound scaffold make it an excellent starting material for building more complex, fused heterocyclic systems. Through cyclization and ring annulation reactions, the pyridine core can be incorporated into larger polycyclic architectures.

The construction of polycyclic systems often involves intramolecular reactions or reactions with bifunctional reagents that engage two of the reactive sites on the pyridine ring. For example, a reagent could react with both the amino and hydroxyl groups, or the amino group and an adjacent ring carbon, to form a new fused ring.

General strategies for creating polycyclic pyridones and related fused systems have been developed, often starting from highly functionalized pyridine building blocks. mdpi.com These methods can involve sequential reactions, such as ring-closing metathesis followed by radical cyclization, to generate novel bridged and fused polycyclic amine structures. researchgate.net The inherent functionality of this compound provides multiple handles for engaging in such synthetic strategies.

The aminopyridine moiety is a well-established precursor for the synthesis of various fused nitrogen-containing heterocycles, notably naphthyridines and triazoles.

Naphthyridines: These are bicyclic compounds containing two nitrogen atoms in a double-ring system. Several classical synthetic methods can be adapted to use 4-aminopyridine (B3432731) derivatives as starting materials. acs.org These include:

Skraup Reaction: Condensation with glycerol, typically in the presence of an acid and an oxidizing agent, can be used to construct a new quinoline-like ring fused to the pyridine. nih.gov

Friedländer Annulation: Reaction of an ortho-aminocarbonyl compound with a molecule containing a reactive methylene (B1212753) group. A derivative of this compound could be modified to contain a carbonyl group adjacent to the amino group, making it suitable for this reaction. nih.govresearchgate.net

Conrad-Limpach Reaction: Reaction with β-ketoesters to form naphthyridinone derivatives. nih.gov

Triazoles: Fused triazole rings (triazolopyridines) can be synthesized from aminopyridines. The synthesis of 1,2,4-triazoles can be achieved through the annulation of nitriles with hydrazines, a transformation that tolerates free hydroxyl and amino groups. rsc.org Other methods for forming both 1,2,3- and 1,2,4-triazole (B32235) rings often utilize the amino group as a key nucleophile or as a precursor to a diazonium group for subsequent cycloaddition reactions. frontiersin.orgnih.govorganic-chemistry.org The reaction of aminopyridines with various reagents can lead to the formation of the fused triazole ring system. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminoantipyrine |

| Ferrocenecarboxaldehyde |

| Salicylaldehyde |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde |

| Benzil |

| Naphthyridine |

| Triazole |

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data concerning the supramolecular interactions, cocrystal and molecular salt formation, or detailed intermolecular bonding analysis for the chemical compound This compound .

The provided outline requires in-depth research findings, including data tables on cocrystal studies and analyses of hydrogen and halogen bonding, which are not available for this specific molecule in the retrieved sources. Existing literature focuses on related but structurally different compounds, such as 4-Amino-2-chloropyridine (B126387).

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and detailed outline provided in the user's request.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Amino 2 Chloropyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 4-Amino-2-chloropyridin-3-ol by providing information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the pyridine (B92270) ring of this compound is expected to show two signals corresponding to the two aromatic protons. These protons are on adjacent carbons (C5 and C6), and would therefore appear as a pair of doublets due to spin-spin coupling. The exact chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing chloro (-Cl) group. Protons of the -NH₂ and -OH groups would typically appear as broader signals, the positions of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are highly dependent on the attached functional groups. Carbons bonded to the electronegative chlorine, oxygen, and nitrogen atoms (C2, C3, and C4) are expected to resonate at lower fields (higher ppm values) compared to the other ring carbons. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and confirm the connectivity of the molecule. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H5 | 6.5 - 7.0 | --- |

| H6 | 7.5 - 8.0 | --- |

| NH₂ | 4.0 - 6.0 (broad) | --- |

| OH | 8.0 - 10.0 (broad) | --- |

| C2 | --- | 150 - 160 |

| C3 | --- | 135 - 145 |

| C4 | --- | 145 - 155 |

| C5 | --- | 110 - 120 |

| C6 | --- | 140 - 150 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within this compound by detecting the vibrational modes of its chemical bonds.

The FTIR and Raman spectra would provide complementary information. The key functional groups—hydroxyl (-OH), amino (-NH₂), carbon-chlorine (C-Cl), and the pyridine ring system—all have characteristic vibrational frequencies. researchgate.netnih.gov

O-H and N-H Stretching: The O-H stretch from the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group typically result in two sharp bands in the 3300-3500 cm⁻¹ range.

Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1650 cm⁻¹ region.

C-O and C-Cl Stretching: The C-O stretching vibration of the phenolic hydroxyl group is expected around 1200-1260 cm⁻¹. The C-Cl stretching vibration would produce a strong band in the lower frequency region, typically between 600-800 cm⁻¹.

These vibrational signatures confirm the presence of the key functional groups and can also provide insights into intermolecular interactions, such as hydrogen bonding.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (broad) |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1650 |

| N-H Bend | Amino (-NH₂) | 1550 - 1650 |

| C-O Stretch | Phenolic OH | 1200 - 1260 |

| C-Cl Stretch | Chloro (-Cl) | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of this compound and for elucidating its structure through fragmentation analysis. The monoisotopic mass of the compound is calculated to be 144.0090405 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be visible for any chlorine-containing fragment. Specifically, there would be an [M]⁺ peak and an [M+2]⁺ peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this type of compound could include:

Loss of a chlorine radical (•Cl).

Loss of hydrogen chloride (HCl).

Elimination of a neutral molecule like carbon monoxide (CO) or hydrogen cyanide (HCN). libretexts.orgmiamioh.edu

Cleavage of the amino or hydroxyl groups.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition with high confidence.

Table 3: Predicted Molecular Ion and Key Fragments in the Mass Spectrum of this compound

| Ion/Fragment | Proposed Formula | Predicted m/z (for ³⁵Cl) |

| [M]⁺ | [C₅H₅ClN₂O]⁺ | 144 |

| [M+2]⁺ | [C₅H₅³⁷ClN₂O]⁺ | 146 |

| [M-Cl]⁺ | [C₅H₅N₂O]⁺ | 109 |

| [M-HCl]⁺ | [C₅H₄N₂O]⁺ | 108 |

| [M-CO]⁺ | [C₄H₅ClN₂]⁺ | 116 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. rsc.org The chromophore in this compound is the substituted pyridine ring.

The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. libretexts.org

π→π transitions:* These high-energy transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. They typically result in strong absorption bands.

n→π transitions:* These are lower-energy transitions involving the promotion of non-bonding electrons (from the nitrogen of the ring, the amino group, and the hydroxyl group) to π* antibonding orbitals. These transitions usually give rise to weaker absorption bands at longer wavelengths.

The positions of the absorption maxima (λ_max) are sensitive to the solvent environment. uomustansiriyah.edu.iq Polar solvents can cause shifts in the absorption bands (solvatochromism), which can provide further information about the nature of the electronic transitions. For instance, a cocrystal involving 4-amino-2-chloropyridine (B126387) has been characterized using UV-Visible spectroscopy. researchgate.net

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles.

Furthermore, X-ray diffraction analysis reveals the crystal packing and intermolecular interactions that govern the solid-state structure. For this compound, this would include the identification and characterization of hydrogen bonds involving the amino and hydroxyl groups, as well as potential π–π stacking interactions between the pyridine rings. nih.govnih.gov This information is crucial for understanding the supramolecular chemistry of the compound. While specific data for the title compound is not available, studies on structurally related molecules like 4-amino-3,5-dichloropyridine (B195902) demonstrate the power of this technique in detailing supramolecular assemblies formed through hydrogen bonding and other interactions. researchgate.net

Computational and Theoretical Chemistry Studies on 4 Amino 2 Chloropyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 4-Amino-2-chloropyridin-3-OL, DFT calculations would provide fundamental insights into its geometry and vibrational characteristics.

Geometric Optimization and Conformation Analysis

A crucial first step in computational analysis is geometric optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The presence of the amino (-NH2) and hydroxyl (-OH) groups suggests the possibility of intramolecular hydrogen bonding, which would significantly influence the molecule's preferred conformation. Conformational analysis would explore the potential energy surface of the molecule by rotating these flexible groups to identify all stable isomers and their relative energies.

Vibrational Frequency Prediction and Assignment

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum, often visualized as an infrared (IR) and Raman spectrum, can be compared with experimental data to confirm the molecular structure. Each calculated vibrational mode would be assigned to a specific type of atomic motion within the this compound molecule, providing a detailed understanding of its dynamics.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. For this compound, FMO analysis would determine the energy levels of the HOMO and LUMO. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The MEP map of this compound would show regions of negative potential (typically colored red or yellow), indicating electron-rich areas that are susceptible to electrophilic attack, and regions of positive potential (blue), indicating electron-poor areas prone to nucleophilic attack. The nitrogen and oxygen atoms are expected to be sites of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would likely exhibit positive potential.

Noncovalent Interaction (NCI) Analysis for Weak Interaction Characterization

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, both within a molecule and between molecules. For this compound, NCI analysis would be particularly useful for identifying and characterizing any intramolecular hydrogen bonds between the amino and hydroxyl groups and the pyridine (B92270) nitrogen. The analysis would produce 3D plots that highlight the regions of these weak interactions and provide information about their strength and nature, which are crucial for understanding the molecule's conformation and crystal packing.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For a compound such as this compound, molecular docking simulations would be a critical first step in identifying potential biological targets and understanding its mechanism of action at a molecular level. The process would involve:

Target Identification and Preparation: Potential protein targets would be identified based on the therapeutic area of interest. The three-dimensional structure of the target protein, typically obtained from crystallographic data, would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Docking and Scoring: Docking algorithms would then be used to fit the ligand into the protein's binding site in various orientations and conformations. These poses would be evaluated using a scoring function that estimates the binding affinity, often presented as a docking score.

The results of such simulations would provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. A hypothetical docking summary is presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Hypothetical Value/Interaction |

| Target Protein | Example Kinase (e.g., MET Kinase) |

| Docking Score (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | The amino group at position 4 could act as a hydrogen bond donor to a backbone carbonyl of a hinge region residue. The hydroxyl group at position 3 could form a hydrogen bond with a catalytic aspartate residue. |

| Hydrophobic Interactions | The chloropyridine ring could engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine within the binding pocket. |

| Electrostatic Interactions | The nitrogen atom in the pyridine ring could form an electrostatic interaction with a positively charged residue like lysine. |

| Predicted Binding Affinity | The negative docking score suggests a potentially favorable binding affinity, warranting further experimental validation. |

This table is for illustrative purposes only, as specific docking studies on this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are pivotal for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

A QSAR study for this compound would involve the following steps:

Data Set Compilation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be experimentally determined.

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. The predictive power of the model would be rigorously validated.

The resulting QSAR model would highlight the structural features that are crucial for biological activity. For instance, the model might indicate that increasing the hydrophobicity at a certain position or introducing a hydrogen bond acceptor at another could enhance potency. This information is invaluable for designing new derivatives with a higher probability of success, thereby saving time and resources in the drug discovery pipeline. A hypothetical QSAR data table is presented in Table 2.

Table 2: Hypothetical QSAR Data for Derivatives of this compound

| Compound ID | R-Group at Position X | LogP | Molecular Weight | pIC50 (Observed) | pIC50 (Predicted) |

| 1 | -H | 1.2 | 144.56 | 6.5 | 6.4 |

| 2 | -CH3 | 1.7 | 158.59 | 7.1 | 7.0 |

| 3 | -OCH3 | 1.1 | 174.59 | 7.5 | 7.6 |

| 4 | -F | 1.3 | 162.55 | 6.8 | 6.7 |

| 5 | -Cl | 1.9 | 179.00 | 7.3 | 7.2 |

This table is for illustrative purposes only, as specific QSAR studies on this compound are not publicly available.

Biological and Pharmacological Research Landscape of 4 Amino 2 Chloropyridin 3 Ol and Its Analogues

Investigations into Mechanisms of Biological Action

Research into the mechanisms of action for 4-Amino-2-chloropyridin-3-OL and its analogues has centered on their interactions with key biological targets such as enzymes and cellular signaling pathways.

A significant area of investigation has been the potential for aminopyridine analogues to function as enzyme inhibitors. One notable example is the analogue N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BMS-777607. nih.gov This complex derivative was identified as a potent and selective inhibitor of the Met kinase superfamily. nih.gov The study highlighted that substitutions on the pyridine (B92270) ring were crucial for improving enzyme potency. nih.gov

The inhibition of enzymes like Met kinase directly implies an interaction with cellular signal transduction pathways. The Met kinase is a receptor tyrosine kinase that plays a crucial role in initiating signaling cascades involved in cell growth, proliferation, survival, and angiogenesis. By acting as a Met kinase inhibitor, the analogue BMS-777607 can disrupt these downstream pathways. nih.gov This mechanism is a key focus in the development of targeted cancer therapies. nih.gov

Comprehensive Antimicrobial Activity Screening

Analogues of this compound have been evaluated for their potential as antimicrobial agents, with studies screening their effectiveness against a variety of bacterial and fungal strains.

A study involving a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) demonstrated modest to variable activity against several bacterial strains. researchgate.net The derivatives were tested in vitro using the agar-well diffusion method against three Gram-positive and three Gram-negative bacteria. researchgate.net The results indicated that compounds designated as 3b, 3c, 3d, 3f, and 3g exhibited the most significant antibacterial effects among the synthesized series. researchgate.net

| Bacterial Strain | Type | Observed Activity of 2-Amino-4-chloropyridine Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Variable to modest activity observed; compounds 3b, 3c, 3d, 3f, 3g showed significant effects. researchgate.net |

| Bacillus cereus | Gram-Positive | Variable to modest activity observed; compounds 3b, 3c, 3d, 3f, 3g showed significant effects. researchgate.net |

| Bacillus licheniformis | Gram-Positive | Variable to modest activity observed; compounds 3b, 3c, 3d, 3f, 3g showed significant effects. researchgate.net |

| Escherichia coli | Gram-Negative | Variable to modest activity observed; compounds 3b, 3c, 3d, 3f, 3g showed significant effects. researchgate.net |

| Acetobacter sp. | Gram-Negative | Variable to modest activity observed; compounds 3b, 3c, 3d, 3f, 3g showed significant effects. researchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | Variable to modest activity observed; compounds 3b, 3c, 3d, 3f, 3g showed significant effects. researchgate.net |

The same series of Schiff bases of 2-amino-4-chloropyridine derivatives was also screened for antifungal properties. researchgate.net The compounds were tested against Penicillium expansum, Aspergillus flavus, and Pichia anomola, with results showing a range of modest activity. researchgate.net Separately, the related compound 4-Amino-2-chloropyridine (B126387) has been noted for its high activity against various plant pathogenic fungi, including those responsible for rust, powdery mildew, rice blast, and apple downy mildew. chemicalbook.com

| Fungal Strain | Observed Activity of 2-Amino-4-chloropyridine Derivatives |

|---|---|

| Penicillium expansum | Variable and modest activity was observed. researchgate.net |

| Aspergillus flavus | Variable and modest activity was observed. researchgate.net |

| Pichia anomola | Variable and modest activity was observed. researchgate.net |

Preclinical Research on Potential Anticancer Activities

The role of aminopyridine derivatives as intermediates in the synthesis of anti-tumor drugs has spurred preclinical research into their anticancer potential. nbinno.com The Met kinase inhibitor BMS-777607, an analogue of this compound, has been a focal point of such research. nih.gov In preclinical studies, this compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model when administered orally. nih.gov Due to its significant in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, BMS-777607 was advanced into phase I clinical trials. nih.gov

Contributions to Plant Growth Regulation Studies

The pyridine derivative, 4-amino-2-chloropyridine, an analogue of this compound, serves as a crucial intermediate in the synthesis of potent plant growth regulators. guidechem.comchemicalbook.comchemicalbook.com It is a key precursor in the production of N-(2-chloro-4-pyridyl)-N'-phenylurea, a compound more commonly known as Forchlorfenuron or KT-30. guidechem.comchemicalbook.com This synthetic phenylurea-type cytokinin exhibits high biological activity and has found broad applications in agricultural production for promoting tissue growth and improving crop yields. chemicalbook.comchemicalbook.com The development of such regulators from 4-amino-2-chloropyridine highlights its significant contribution to the field of agricultural chemistry and plant science. chemicalbook.com

Cytokinins are a class of plant hormones that promote cell division and differentiation, influencing various aspects of plant development. nih.govd-nb.info The analogue-derived compound, Forchlorfenuron (KT-30), is recognized as a highly active cytokinin. guidechem.comchemicalbook.com Its biological activity mimics that of natural cytokinins, primarily by stimulating cell division and growth in plant tissues. chemicalbook.com Research has demonstrated that the free base forms of cytokinins are the biologically active molecules that interact with cytokinin receptors to elicit a response. nih.govd-nb.info The potent cytokinin-like activity of Forchlorfenuron, synthesized from a 4-amino-2-chloropyridine intermediate, underscores the importance of this chemical scaffold in designing synthetic plant growth regulators. guidechem.comchemicalbook.com

This has led to measurable increases in yield for several fruit crops. guidechem.comchemicalbook.com

Table 1: Observed Effects of Forchlorfenuron (KT-30) on Various Crops

| Crop | Observed Effect | Reference |

| Apple | Yield Increase | guidechem.com, chemicalbook.com |

| Pear | Yield Increase | guidechem.com, chemicalbook.com |

| Grape | Yield Increase | guidechem.com, chemicalbook.com |

| Peach | Yield Increase | guidechem.com, chemicalbook.com |

| Rice | Delays dark-induced senescence (by cytokinin analog) | nih.gov |

Assessment of Antioxidant Properties

While direct studies on the antioxidant properties of this compound are not extensively documented in the available literature, research on related amino-pyridine structures provides insights into their potential antioxidant activity. Studies on novel amino-pyridine functionalized chitosan (B1678972) derivatives have shown that the inclusion of an amino group on a pyridine ring can enhance antioxidant capabilities. mdpi.com

The research indicated that these derivatives possessed notable scavenging activity against hydroxyl and DPPH-radicals, with the position of the amino group on the pyridine ring influencing the degree of antioxidant effect. Specifically, it was observed that compounds with an amino group at the C-3 position of the pyridine ring showed significant scavenging activity. This suggests a synergistic effect between the amino group and the pyridine structure that improves antioxidant potential. mdpi.com Given that this compound features an amino group on the pyridine core, it is plausible that it and its analogues could exhibit similar antioxidant properties, a hypothesis that warrants further investigation.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological function. For cytokinin-like compounds, the activity is highly dependent on the structure of the molecule that interacts with plant receptors. nih.gov The biological activity of adenine-derived cytokinins is linked to the N6-linked side chain, which fits into a small binding site on the cytokinin receptor. nih.gov

In the case of analogues derived from 4-amino-2-chloropyridine, such as Forchlorfenuron, the specific arrangement of the N-(2-chloro-4-pyridyl) group and the N'-phenylurea group is critical for its high cytokinin activity. guidechem.comchemicalbook.com This structure effectively mimics natural cytokinins, allowing it to activate the hormonal pathways that regulate cell division and growth.

Furthermore, SAR studies on other amino-pyridine derivatives have shed light on how substituent positions affect biological functions like antioxidant activity. For instance, research on chitosan derivatives functionalized with amino-pyridines demonstrated that the position of the amino group on the pyridine ring directly impacts its radical scavenging ability. The findings suggested that an amino group at the C-3 position was particularly effective, highlighting a clear structure-activity relationship. mdpi.com These insights are valuable for the future design of novel compounds based on the this compound scaffold with targeted biological functions.

Based on a comprehensive review of scientific literature and chemical databases, there is no available information regarding the specific applications of the chemical compound This compound in the areas outlined in the provided article structure.

The specified roles as an intermediate in the synthesis of therapeutic agents for neurological and anti-inflammatory disorders, as well as its integration into agrochemical formulations for herbicidal, fungicidal, and pesticidal development, are not documented for this compound in the available data.

It is important to note that a similarly named compound, 4-Amino-2-chloropyridine , is widely cited as a versatile intermediate in these exact fields. chemimpex.comnbinno.comnbinno.comchemicalbook.com This related, but structurally distinct, compound serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.comnbinno.comnbinno.com Specifically, 4-Amino-2-chloropyridine is utilized in the development of:

Pharmaceuticals targeting neurological disorders. chemimpex.com

Anti-inflammatory agents. nbinno.comnbinno.comchemicalbook.com

Herbicides, fungicides, and pesticides. chemimpex.comnbinno.comchemicalbook.com

Due to the strict requirement to focus solely on this compound and the absence of relevant research findings for this specific compound, it is not possible to generate the requested article. Attributing the applications of 4-Amino-2-chloropyridine to this compound would be scientifically inaccurate.

Applications in Advanced Materials Science and Agrochemical Development Via 4 Amino 2 Chloropyridin 3 Ol Chemistry

Explorations in Material Science Applications

Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is a notable absence of specific research detailing the application of 4-Amino-2-chloropyridin-3-OL in the fields of advanced polymers, dyes, and photochromic materials. While related compounds, such as 4-Amino-2-chloropyridine (B126387), have been investigated as precursors in these areas, no direct studies or findings have been identified for the 3-hydroxy derivative. The subsequent sections reflect this lack of available data.

Development of Advanced Polymers and Dyes

There is no available research in scientific literature to suggest that this compound has been utilized as a monomer or precursor for the synthesis of advanced polymers. The functional groups present on the molecule, an amino group, a hydroxyl group, and a reactive chlorine atom, theoretically offer potential for polymerization reactions. However, no studies have been published that explore these possibilities.

Similarly, the application of this compound in the development of novel dyes has not been documented. The core structure could potentially serve as a chromophore or be modified to create a dye molecule, but there are no reported instances of this in the literature.

Research into Photochromic Materials

There is no evidence in the available scientific literature to indicate that this compound or its derivatives have been investigated for photochromic properties. The development of photochromic materials often relies on specific molecular structures that can undergo reversible isomerization upon exposure to light. Currently, there are no published studies that explore the potential of the this compound scaffold in this context.

Environmental and Degradation Research of 4 Amino 2 Chloropyridin 3 Ol Analogues

Investigation of Biodegradation Pathways for Pyridine (B92270) Derivatives in Natural Environments

Pyridine and many of its derivatives are susceptible to microbial degradation in soil and aquatic environments. tandfonline.com Bacteria capable of utilizing pyridines as sole sources of carbon and nitrogen have been isolated from various environments. tandfonline.com The biodegradability of pyridine compounds is highly dependent on the nature and position of their chemical substituents. tandfonline.com

Generally, the ease of degradation for monosubstituted pyridines follows a particular order, with pyridinecarboxylic acids being the most labile, followed by hydroxypyridines, methylpyridines, and then the more persistent aminopyridines and chloropyridines. researchgate.net Hydroxypyridines, for instance, are often readily metabolized by microorganisms. researchgate.nettandfonline.com In contrast, chloropyridines tend to be more resistant to microbial attack, although their persistence can be influenced by the position of the chlorine atom. researchgate.netnih.gov For example, 4-chloropyridine (B1293800) has been observed to be biotransformed under anaerobic conditions, while 2- and 3-chloropyridine (B48278) remained persistent. nih.gov

Under aerobic conditions, biodegradation of pyridine derivatives often initiates with a hydroxylation step, where oxygen from water is incorporated into the pyridine ring. tandfonline.comsemanticscholar.org This initial hydroxylation is a key step that facilitates further degradation. tandfonline.com Anaerobic degradation of pyridine derivatives is also possible and has been observed under both denitrifying and sulfate-reducing conditions, though it often proceeds at a slower rate than aerobic degradation. researchgate.net

Table 1: Relative Biodegradability of Substituted Pyridine Derivatives

| Substituent Group | General Biodegradability | Influencing Factors |

|---|---|---|

| Pyridinecarboxylic acids | High | Position of the carboxyl group. |

| Hydroxypyridines | Moderate to High | Position of the hydroxyl group; more readily degraded than chloropyridines. researchgate.netnih.gov |

| Methylpyridines | Moderate | Position of the methyl group. |

| Aminopyridines | Low to Moderate | Tend to be more resistant to degradation. researchgate.net |

| Chloropyridines | Low | Position of the chlorine atom is critical; can be persistent. researchgate.netnih.gov |

Enzymatic Biotransformation Studies

The microbial degradation of pyridine derivatives is facilitated by specific enzymatic pathways. A common initial step in the aerobic breakdown of these compounds is enzymatic hydroxylation, often catalyzed by monooxygenases. tandfonline.comresearchgate.net These enzymes introduce a hydroxyl group onto the pyridine ring, which can destabilize the aromatic structure and make it more susceptible to cleavage. tandfonline.com In some cases, the oxygen incorporated into the ring during this hydroxylation step is derived from water. tandfonline.comsemanticscholar.org

For some pyridine derivatives, degradation may proceed through novel mechanisms that involve initial reductive steps rather than hydroxylation. tandfonline.comresearchgate.net The specific enzymes and pathways involved are highly dependent on the microbial species and the structure of the pyridine compound. For instance, the formation of a central pyridine ring in the biosynthesis of thiopeptide natural products is catalyzed by a class of enzymes known as pyridine synthases. nih.gov

Table 2: Key Enzymatic Processes in the Biotransformation of Pyridine Derivatives

| Enzymatic Process | Enzyme Class Example | Role in Degradation |

|---|---|---|

| Hydroxylation | Monooxygenases, Cytochrome P450-dependent enzymes | Initial attack on the pyridine ring, making it susceptible to cleavage. tandfonline.comnih.gov |

| Ring Cleavage | Dioxygenases | Opening of the aromatic ring to form aliphatic intermediates. |

| Dechlorination | Dehalogenases | Removal of chlorine atoms, often a critical step in the degradation of chlorinated compounds. |

| Aromatization | Pyridine Synthases | Formation of the pyridine ring from acyclic precursors in biosynthesis. nih.gov |

Research on Environmental Fate and Persistence Mechanisms

The environmental fate and persistence of pyridine derivatives are determined by a combination of their susceptibility to biodegradation, as well as abiotic factors like photodegradation and sorption to soil and sediment. tandfonline.com Chlorinated pyridines, in particular, are often more persistent in the environment compared to other derivatives. researchgate.nettandfonline.com

The persistence of chloropyridines is due to the stability of the carbon-chlorine bond, which is not easily broken by microbial enzymes. researchgate.net However, some microorganisms have been shown to be capable of degrading chlorinated pyridines, including the complete detoxification of chlorpyrifos (B1668852) and its hydrolysis product 3,5,6-trichloro-2-pyridinol. nih.govplos.org

Photodegradation can be a significant abiotic degradation pathway for some pyridine derivatives, including chloropyridines. researchgate.netnih.gov For instance, the direct photolysis of 2-amino-5-chloropyridine (B124133) has been observed to lead to the cleavage of the chlorine atom. researchgate.net The rate and extent of photodegradation are influenced by factors such as sunlight intensity and water depth. mdpi.com

Table 3: Factors Influencing the Environmental Fate and Persistence of Pyridine Derivatives

| Factor | Influence on Environmental Fate |

|---|---|

| Biotic Degradation | |

| Aerobic Biodegradation | Generally faster; often initiated by hydroxylation. researchgate.net |

| Anaerobic Biodegradation | Can be a slower process; occurs in the absence of oxygen. researchgate.net |

| Abiotic Degradation | |

| Photodegradation | Can be a significant pathway for some compounds, leading to transformation or mineralization. researchgate.netnih.gov |

| Environmental Partitioning | |

| Sorption | Adsorption to soil and sediment can reduce bioavailability and mobility. nih.gov |

| Volatilization | Generally low for many pyridine derivatives, especially in water. nih.gov |

Concluding Remarks and Future Trajectories in 4 Amino 2 Chloropyridin 3 Ol Research

Directions for the Rational Design and Synthesis of Novel Analogs with Enhanced Biological Profiles

The rational design of novel analogs of 4-Amino-2-chloropyridin-3-ol would be a primary focus for future research. This approach involves strategically modifying the core structure to enhance desired biological activities. The presence of three distinct functional groups—an amino group, a chloro group, and a hydroxyl group—on the pyridine (B92270) ring offers multiple points for chemical modification. nih.gov

Future synthetic strategies could involve:

Substitution at the Amino Group: The amino group can be acylated or alkylated to introduce a variety of substituents, potentially influencing the molecule's solubility, binding affinity, and metabolic stability.

Displacement of the Chloro Group: The chlorine atom at the 2-position is a potential site for nucleophilic aromatic substitution or cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemicalbook.com This would allow for the introduction of aryl or other carbon-based groups, creating a library of diverse analogs.

Modification of the Hydroxyl Group: The hydroxyl group can be etherified or esterified to alter the compound's pharmacokinetic properties.

These synthetic efforts would be guided by structure-activity relationship (SAR) studies, where the biological activity of each new analog is tested to determine which structural modifications lead to improved performance. nih.gov

| Modification Site | Potential Reaction Type | Potential New Functional Groups | Objective |

| 4-Amino Group | Acylation, Alkylation | Amides, Secondary/Tertiary Amines | Modulate binding and solubility |

| 2-Chloro Group | Nucleophilic Substitution, Suzuki Coupling | Ethers, Amines, Aryl groups | Introduce diverse substituents for SAR |

| 3-Hydroxyl Group | Etherification, Esterification | Ethers, Esters | Improve pharmacokinetic properties |

Prospects for Deeper Mechanistic Understanding of Molecular Interactions

A crucial area for future investigation will be to understand how this compound and its potential analogs interact with biological targets at a molecular level. If initial screenings reveal any biological activity, such as anticancer or antimicrobial effects, subsequent research would focus on identifying the specific proteins or enzymes with which the compound interacts. acs.orgchemimpex.com

Techniques that could be employed include:

Biochemical Assays: To determine the inhibitory concentration (IC50) against specific enzymes. tandfonline.com

X-ray Crystallography: To visualize the binding of the compound to its target protein, revealing key interactions.

Molecular Docking Simulations: To predict the binding mode and affinity of designed analogs before their synthesis. nih.gov

Understanding these molecular interactions is fundamental for optimizing the compound's structure to improve its potency and selectivity, thereby minimizing potential off-target effects.

Emerging Avenues for New Application Domain Exploration

The pyridine scaffold is a cornerstone in pharmaceuticals and agrochemicals. chemimpex.comnbinno.comnbinno.com Future research on this compound would naturally explore these domains. Initial broad-spectrum screening could reveal activities in areas such as:

Oncology: Many pyridine derivatives are known to inhibit kinases or disrupt microtubule formation, making them potent anticancer agents. acs.orgnih.gov

Infectious Diseases: The scaffold is present in numerous antibacterial and antiviral drugs.

Agrochemicals: Substituted pyridines are used as herbicides, pesticides, and plant growth regulators. chemicalbook.comchemicalbook.com For instance, the related compound 4-Amino-2-chloropyridine (B126387) is a key intermediate for the plant growth regulator Forchlorfenuron. chemicalbook.comchemicalbook.com

Beyond these traditional areas, the unique electronic properties imparted by the combination of amino, chloro, and hydroxyl substituents could make this compound a candidate for applications in materials science, such as in the development of novel dyes or electronic materials. chemicalbook.com

Predictive Computational Approaches for Advanced Derivative Design

Computational chemistry will be an indispensable tool in guiding the future research and development of this compound derivatives. researchgate.net Predictive modeling can significantly accelerate the design process by prioritizing the synthesis of compounds with the highest probability of success.

Future computational studies would likely involve:

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the chemical structure of the analogs with their biological activity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to design novel molecules with similar properties.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify candidates with favorable drug-like profiles early in the design phase. tandfonline.com

By integrating these computational approaches with synthetic chemistry and biological testing, researchers can navigate the vast chemical space of possible derivatives more efficiently, ultimately accelerating the discovery of new lead compounds. researchgate.net

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-Amino-2-chloropyridin-3-OL in laboratory settings?

- Methodological Answer:

- PPE Requirements: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection with a particulate filter (EN 143) is advised if aerosol generation is possible .

- Ventilation: Conduct experiments in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Spill Management: Avoid dry sweeping; use damp cloths or HEPA-filter vacuums to prevent dust dispersion. Contaminated surfaces should be decontaminated with ethanol or isopropanol .

- Storage: Store in airtight containers away from oxidizing agents and moisture. Regularly inspect for dust accumulation to mitigate explosion risks .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Analyze and NMR spectra to verify substituent positions (e.g., amino and chloro groups at C4 and C2, respectively). Compare with predicted splitting patterns for pyridine derivatives .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., calculated 159.58 for ) and detect impurities .

- HPLC: Use a C18 column with a methanol/water gradient (e.g., 70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory crystallographic data during the structural determination of this compound derivatives?

- Methodological Answer:

- Refinement Software: Use SHELXL for iterative refinement of X-ray diffraction data. Adjust parameters like thermal displacement (-factors) and occupancy rates for disordered atoms .

- Validation Tools: Cross-check results with CCDC Mercury for hydrogen bonding networks and PLATON for symmetry checks. Address outliers in values (>5%) by re-examining data collection conditions .

- Case Example: If amino group orientation conflicts with electron density maps, test alternative tautomeric models via DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations: Simulate reaction pathways using Gaussian or ORCA software. Calculate activation energies for chloro-group substitution at C2 to identify favorable nucleophiles (e.g., amines vs. alkoxides) .

- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions (e.g., C2 due to chloro withdrawal) to predict sites for nucleophilic attack .

- Kinetic Studies: Compare computed values with experimental rates (e.g., via HPLC monitoring) to validate computational models .

Q. What experimental design considerations are critical for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer:

- Ligand Design: Prioritize solvent systems (e.g., ethanol/water mixtures) that enhance ligand solubility without competing for metal binding. Adjust pH to deprotonate the hydroxyl group at C3 for effective chelation .

- Spectroscopic Characterization: Use UV-Vis (e.g., d-d transitions in Cu(II) complexes) and EPR to confirm metal-ligand binding modes. Compare with crystallographic data for structural validation .

- Stability Tests: Monitor complex degradation under varying temperatures and pH using TGA and cyclic voltammetry .

Key Physical and Chemical Properties

| Property | Value/Description | Source Reference |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 159.58 g/mol | |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | |

| Stability | Hygroscopic; store under inert gas |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.